![molecular formula C27H26N4O B4162157 4-{[4-(2-methylbenzyl)-1-piperazinyl]carbonyl}-2-(4-pyridinyl)quinoline](/img/structure/B4162157.png)
4-{[4-(2-methylbenzyl)-1-piperazinyl]carbonyl}-2-(4-pyridinyl)quinoline
Descripción general
Descripción
4-{[4-(2-methylbenzyl)-1-piperazinyl]carbonyl}-2-(4-pyridinyl)quinoline, also known as MPQ, is a synthetic compound that has shown potential in various scientific research applications. It belongs to the class of quinoline-based compounds and has been synthesized using different methods.
Mecanismo De Acción
The mechanism of action of 4-{[4-(2-methylbenzyl)-1-piperazinyl]carbonyl}-2-(4-pyridinyl)quinoline is not fully understood, but it is believed to act through various pathways, including the inhibition of protein kinases, the modulation of transcription factors, and the regulation of reactive oxygen species. 4-{[4-(2-methylbenzyl)-1-piperazinyl]carbonyl}-2-(4-pyridinyl)quinoline has been shown to inhibit the activity of protein kinases, such as Akt and ERK, which are involved in cell survival and proliferation. Moreover, 4-{[4-(2-methylbenzyl)-1-piperazinyl]carbonyl}-2-(4-pyridinyl)quinoline has been shown to modulate the activity of transcription factors, such as NF-κB and AP-1, which are involved in inflammation and cell survival. Additionally, 4-{[4-(2-methylbenzyl)-1-piperazinyl]carbonyl}-2-(4-pyridinyl)quinoline has been shown to regulate the levels of reactive oxygen species, which are involved in oxidative stress and inflammation.
Biochemical and Physiological Effects:
4-{[4-(2-methylbenzyl)-1-piperazinyl]carbonyl}-2-(4-pyridinyl)quinoline has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the induction of apoptosis, the protection of neurons from oxidative stress and inflammation, and the regulation of immune responses. 4-{[4-(2-methylbenzyl)-1-piperazinyl]carbonyl}-2-(4-pyridinyl)quinoline has been shown to inhibit the growth of cancer cells, including breast cancer and lung cancer cells, by inducing cell cycle arrest and apoptosis. Moreover, 4-{[4-(2-methylbenzyl)-1-piperazinyl]carbonyl}-2-(4-pyridinyl)quinoline has been shown to protect neurons from oxidative stress and inflammation, which are involved in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, 4-{[4-(2-methylbenzyl)-1-piperazinyl]carbonyl}-2-(4-pyridinyl)quinoline has been shown to regulate immune responses by modulating the activity of immune cells, such as macrophages and T cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-{[4-(2-methylbenzyl)-1-piperazinyl]carbonyl}-2-(4-pyridinyl)quinoline has several advantages and limitations for lab experiments. The advantages of 4-{[4-(2-methylbenzyl)-1-piperazinyl]carbonyl}-2-(4-pyridinyl)quinoline include its high potency, its selectivity for certain cell types, and its ability to cross the blood-brain barrier. The limitations of 4-{[4-(2-methylbenzyl)-1-piperazinyl]carbonyl}-2-(4-pyridinyl)quinoline include its limited solubility in water, its potential toxicity, and its lack of specificity for certain cell types.
Direcciones Futuras
There are several future directions for 4-{[4-(2-methylbenzyl)-1-piperazinyl]carbonyl}-2-(4-pyridinyl)quinoline research, including the development of novel synthetic methods, the identification of its molecular targets, and the evaluation of its efficacy in preclinical and clinical studies. The development of novel synthetic methods for 4-{[4-(2-methylbenzyl)-1-piperazinyl]carbonyl}-2-(4-pyridinyl)quinoline can improve its yield and purity, making it more accessible for research and potential therapeutic applications. The identification of its molecular targets can provide insight into its mechanism of action and facilitate the development of more specific and effective drugs. Finally, the evaluation of its efficacy in preclinical and clinical studies can determine its safety and efficacy in humans, paving the way for its potential use as a therapeutic agent.
Aplicaciones Científicas De Investigación
4-{[4-(2-methylbenzyl)-1-piperazinyl]carbonyl}-2-(4-pyridinyl)quinoline has been studied extensively for its potential therapeutic applications in various scientific research fields, such as cancer, neurodegenerative diseases, and inflammation. 4-{[4-(2-methylbenzyl)-1-piperazinyl]carbonyl}-2-(4-pyridinyl)quinoline has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer treatment. In neurodegenerative diseases, 4-{[4-(2-methylbenzyl)-1-piperazinyl]carbonyl}-2-(4-pyridinyl)quinoline has been shown to protect neurons from oxidative stress and inflammation, suggesting its potential as a neuroprotective agent. Moreover, 4-{[4-(2-methylbenzyl)-1-piperazinyl]carbonyl}-2-(4-pyridinyl)quinoline has been shown to possess anti-inflammatory properties, making it a potential candidate for treating inflammatory diseases.
Propiedades
IUPAC Name |
[4-[(2-methylphenyl)methyl]piperazin-1-yl]-(2-pyridin-4-ylquinolin-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N4O/c1-20-6-2-3-7-22(20)19-30-14-16-31(17-15-30)27(32)24-18-26(21-10-12-28-13-11-21)29-25-9-5-4-8-23(24)25/h2-13,18H,14-17,19H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKSVNBWCNXZWFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCN(CC2)C(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=NC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(methylthio)phenyl]-2-(2-thienyl)-4-quinolinecarboxamide hydrochloride](/img/structure/B4162074.png)
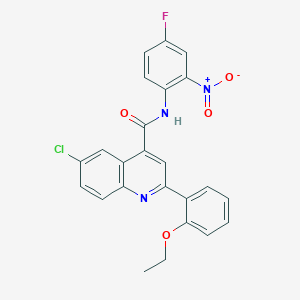
![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-2-methoxy-N-(5-quinolinylmethyl)ethanamine](/img/structure/B4162088.png)

![N-[4-(aminosulfonyl)benzyl]-2-(2-methoxyphenyl)-4-quinolinecarboxamide](/img/structure/B4162104.png)
![N-{3-[(benzylamino)carbonyl]phenyl}-6-chloro-2-(4-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4162105.png)
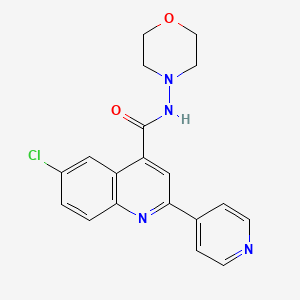
![methyl 4,5-dimethoxy-2-({[2-(2-thienyl)-4-quinolinyl]carbonyl}amino)benzoate hydrochloride](/img/structure/B4162118.png)
![6-chloro-4-{[4-(2-phenylethyl)-1-piperazinyl]carbonyl}-2-(3-pyridinyl)quinoline](/img/structure/B4162127.png)
![6-chloro-2-(2-ethoxyphenyl)-4-[(4-ethyl-1-piperazinyl)carbonyl]quinoline](/img/structure/B4162130.png)
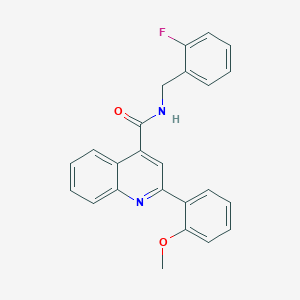
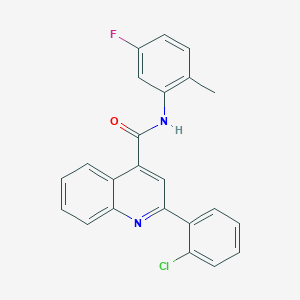
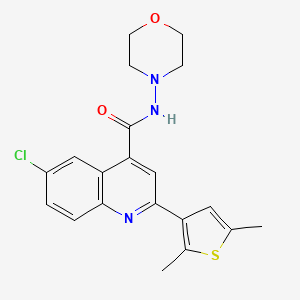
![ethyl 4-({[6-chloro-2-(3-pyridinyl)-4-quinolinyl]carbonyl}amino)benzoate hydrochloride](/img/structure/B4162160.png)